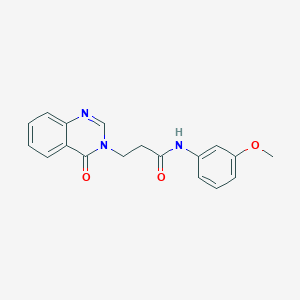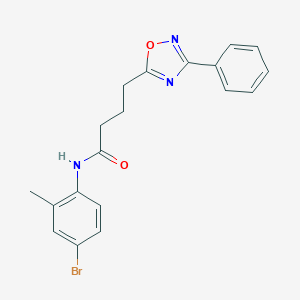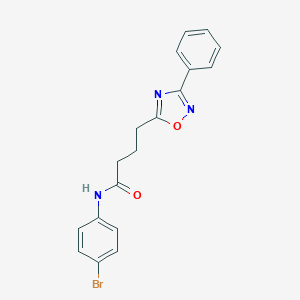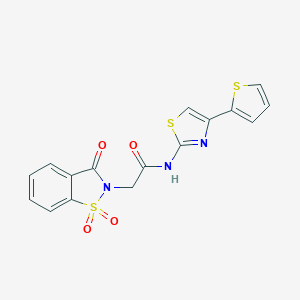
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects through multiple pathways. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide induces apoptosis by activating the caspase pathway and inhibits cell proliferation by downregulating the expression of cyclin D1. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its neuroprotective effects by reducing oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in water to make it more suitable for in vivo studies.
合成方法
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to produce 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carbonitrile. This intermediate is then reacted with 3-methoxybenzaldehyde to produce N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学研究应用
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can protect neurons from oxidative stress and reduce neuroinflammation.
属性
产品名称 |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(11-14)20-17(22)9-10-21-12-19-16-8-3-2-7-15(16)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
InChI 键 |
HMXYTNFXDOGSSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)